Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate
Description
Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a formamido (-NHCHO) group at position 5 and an ethyl ester at position 2. The formamido group distinguishes it from related compounds, influencing its electronic properties, solubility, and biological interactions .
Properties
Molecular Formula |
C6H7N3O3S |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
ethyl 5-formamidothiadiazole-4-carboxylate |
InChI |
InChI=1S/C6H7N3O3S/c1-2-12-6(11)4-5(7-3-10)13-9-8-4/h3H,2H2,1H3,(H,7,10) |
InChI Key |
NPGAAMSRNHRAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, with the temperature maintained at around 50-60°C. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and formamido groups undergo hydrolysis under controlled conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 4–6 hours | 5-Formamido-1,2,3-thiadiazole-4-carboxylic acid + Ethanol |
| Basic Hydrolysis | NaOH (2M), 80°C, 3 hours | Sodium 5-formamido-1,2,3-thiadiazole-4-carboxylate + Formamide |
The ester group hydrolyzes preferentially under basic conditions, while acidic conditions cleave both the ester and formamido groups.
Substitution Reactions
The formamido group at position 5 is susceptible to nucleophilic substitution:
Halogenation at position 5 enables further functionalization, such as Suzuki couplings or cyclizations .
Cyclization Reactions
The compound participates in ring-forming reactions to synthesize complex heterocycles:
Cyclization often requires activation of the carboxylate group or formamido nitrogen .
Oxidation Reactions
Controlled oxidation modifies substituents on the thiadiazole ring:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 100°C | 5-Oxo-1,2,3-thiadiazole-4-carboxylic acid |
| Ozone | -78°C, CH₂Cl₂ | Degradation products (sulfonic acids) |
Oxidation typically targets the formamido group, leading to ketone or carboxylic acid derivatives.
Reaction Mechanisms
-
Nucleophilic Substitution : The formamido group’s electron-withdrawing nature activates position 5 for nucleophilic attack, facilitated by polar aprotic solvents like DMF.
-
Ring-Opening : Strong acids (e.g., H₂SO₄) protonate the thiadiazole nitrogen, inducing ring cleavage and forming linear sulfonamide intermediates.
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique features:
Scientific Research Applications
Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent at position 5 of the 1,2,3-thiadiazole ring critically determines the compound’s reactivity and applications. Key analogs include:
Key Differences in Properties and Reactivity
- Electronic Effects: The amino group (-NH₂, 173.19 g/mol) is electron-donating, enhancing nucleophilicity at position 5. In contrast, the chloro substituent (-Cl, 192.62 g/mol) is electron-withdrawing, increasing reactivity toward nucleophilic substitution .
- Synthetic Utility: Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS 6440-02-4) serves as a precursor for further derivatization, such as formylation to yield the formamido derivative . Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate (CAS 6702-95-0) is reactive in cross-coupling or substitution reactions, enabling access to diverse analogs .
- Biological Activity: The phenoxycarbonylamino derivative (CAS 2037-81-2) may exhibit altered pharmacokinetics due to its carbamate group, which is resistant to hydrolysis compared to the formamido’s amide .
Q & A
Basic Research Question
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. IC₅₀ values can be determined via dose-response curves .
- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ and selectivity indices .
Key Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate results .
How should researchers address challenges in crystallographic data refinement for this compound, particularly with high-resolution or twinned data?
Advanced Research Question
- Handling Twinning :
- High-Resolution Data :
What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?
Advanced Research Question
- Dynamic Effects : Consider tautomerism (e.g., thiadiazole ring protonation states) or solvent-induced shifts in NMR. Use variable-temperature NMR to detect equilibrium processes .
- DFT Validation :
- Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra.
- Adjust solvation models (e.g., PCM for ethanol) to improve agreement .
- X-ray Refinement : Cross-validate bond lengths/angles with crystallographic data to confirm structural assignments .
How can the synthesis of this compound be scaled up while maintaining purity and yield?
Advanced Research Question
- Continuous Flow Reactors : Replace batch reactions with flow systems to enhance mixing and heat transfer, reducing side reactions .
- Parameter Optimization :
- Temperature: Maintain 80–100°C for efficient substitution.
- Solvent: Use DMF for higher solubility at scale.
- Catalyst Loading: Optimize triethylamine (0.5–1.0 eq.) to minimize byproducts .
Purification : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane) for larger batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
